molecular formula C12H14N2O4 B13484487 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

Katalognummer: B13484487
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: JEAHKJPIIRLAQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is a chemical compound with a complex structure that includes a cyclopropylcarbamoyl group, an amino group, and a methoxybenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxybenzoic acid with cyclopropyl isocyanate to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H14N2O4

Molekulargewicht

250.25 g/mol

IUPAC-Name

4-(cyclopropylcarbamoylamino)-2-methoxybenzoic acid

InChI

InChI=1S/C12H14N2O4/c1-18-10-6-8(4-5-9(10)11(15)16)14-12(17)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,15,16)(H2,13,14,17)

InChI-Schlüssel

JEAHKJPIIRLAQB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)NC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.